molecular formula C32H36N8O2 B2465844 ARRY-382 CAS No. 1313407-95-2

ARRY-382

Cat. No.: B2465844
CAS No.: 1313407-95-2
M. Wt: 564.694
InChI Key: JUPOTOIJLKDAPF-UHFFFAOYSA-N
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Description

ARRY-382, also known as PF-07265804, is a selective inhibitor of the colony-stimulating factor-1 receptor. This compound has been studied for its potential therapeutic applications, particularly in the treatment of advanced solid tumors. It is known for its ability to modulate the tumor microenvironment by targeting specific pathways involved in tumor progression and immune evasion .

Mechanism of Action

Target of Action

ARRY-382, also known as c-Fms-IN-12, is a potent, highly specific, small-molecule inhibitor . The primary target of this compound is the colony-stimulating factor 1 receptor (CSF1R), also known as c-FMS . CSF1R is a cell surface receptor belonging to a family of tyrosine kinase receptors . It plays a crucial role in the recruitment and differentiation of tumor-associated macrophages and osteoclasts .

Mode of Action

This compound (c-Fms-IN-12) binds to and inhibits the activity of CSF1R . The binding of this compound to CSF1R prevents the receptor’s activation and subsequent signaling . This inhibition disrupts the normal functioning of CSF1R, which is essential for the survival, differentiation, recruitment, and polarization of macrophages .

Biochemical Pathways

The inhibition of CSF1R by this compound (c-Fms-IN-12) affects several biochemical pathways. Primarily, it disrupts the CSF1/CSF1R signaling pathway, which is known to regulate both tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs) . By inhibiting this pathway, this compound can potentially suppress the anti-tumor immune response, angiogenesis, tumor cell metastasis, and tumor-induced osteolysis .

Pharmacokinetics

The pharmacokinetics of this compound (c-Fms-IN-12) have been studied in a Phase 1 dose-escalation study . Patients received this compound orally once daily in 28-day cycles . The maximum tolerated dose (MTD) of this compound was found to be 400 mg once daily . At the MTD, a peak concentration (Cmax) of 3.06 µg/mL was achieved with a trough concentration (Ctrough) greater than 1 µg/mL after repeated dosing . The increases in this compound exposure were approximately dose-proportional .

Result of Action

The inhibition of CSF1R by this compound (c-Fms-IN-12) has shown to have potential antineoplastic activity . In a Phase 1b/2 study, some patients with advanced solid tumors showed a confirmed partial response after receiving this compound . The most frequent this compound–related adverse events were increased transaminases and increased creatine phosphokinase .

Preparation Methods

The synthesis of ARRY-382 involves a series of chemical reactions designed to produce a highly selective inhibitor of the colony-stimulating factor-1 receptor. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. the compound is typically prepared through a multi-step process involving the formation of key intermediates, followed by final coupling reactions to produce the desired product .

Chemical Reactions Analysis

ARRY-382 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: this compound can undergo substitution reactions where specific atoms or groups within the molecule are replaced with other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. .

Comparison with Similar Compounds

ARRY-382 is unique in its high selectivity for the colony-stimulating factor-1 receptor. Similar compounds include:

Properties

IUPAC Name

N-[3-cyclopropyl-1-[(6-methylpyridin-2-yl)methyl]indazol-4-yl]-7-[2-(4-methylpiperazin-1-yl)ethoxy]imidazo[1,2-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H36N8O2/c1-22-5-3-6-24(34-22)21-40-27-8-4-7-26(30(27)31(36-40)23-9-10-23)35-32(41)28-20-33-29-19-25(11-12-39(28)29)42-18-17-38-15-13-37(2)14-16-38/h3-8,11-12,19-20,23H,9-10,13-18,21H2,1-2H3,(H,35,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUPOTOIJLKDAPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CN2C3=CC=CC(=C3C(=N2)C4CC4)NC(=O)C5=CN=C6N5C=CC(=C6)OCCN7CCN(CC7)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H36N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

7-Chloro-N-(3-cyclopropyl-1-((6-methylpyridin-2-yl)methyl)-1H-indazol-4-yl)imidazo[1,2-a]pyridine-3-carboxamide (5.0 g, 10.9 mmol), potassium hydroxide (3.38 g, 60.2 mmol), DMSO (50 mL), and 2-(4-methylpiperazin-1-yl)ethanol (3.16 g, 21.9 mmol) were combined under nitrogen and heated to 95° C. for 16 hours. The mixture was cooled to ambient temperature and THF (300 mL) was added. The slurry was stirred at ambient temperature for 3 hours. The solids were filtered off and the THF removed from the filtrates under vacuum to give a DMSO solution of the product. The DMSO solution was heated to 60° C. and water (100 mL) was added to precipitate out the product. The slurry was cooled to ambient temperature and stirred for 18 hours. The solids were collected by filtration and washed with water (100 mL) and MTBE (50 mL). The material was dried under vacuum at 40° C. to give N-(3-cyclopropyl-1-((6-methylpyridin-2-yl)methyl)-1H-indazol-4-yl)-7-(2-(4-methylpiperazin-1-yl)ethoxy)imidazo[1,2-a]pyridine-3-carboxamide (4.54 g). MS (ES+APCI) m/z=565.1 (M+H).
Name
7-Chloro-N-(3-cyclopropyl-1-((6-methylpyridin-2-yl)methyl)-1H-indazol-4-yl)imidazo[1,2-a]pyridine-3-carboxamide
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.38 g
Type
reactant
Reaction Step Two
Quantity
3.16 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
300 mL
Type
solvent
Reaction Step Six

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